3-(pyridin-2-yl)piperidin-3-ol dihydrochloride CAS number search
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride CAS number search
The following technical guide details the identification, synthesis, and application of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a sp³-rich scaffold in kinase inhibitor development.
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Core Identification & Chemical Properties
Target Compound: 3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride CAS Number: 1803610-56-1 [1]
Chemical Identity
| Property | Specification |
| Systematic Name | 3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O |
| Molecular Weight | 251.15 g/mol (Salt) / 178.23 g/mol (Free Base) |
| Structure Description | A piperidine ring featuring a gem-disubstituted carbon at position 3, bearing both a hydroxyl group and a pyridin-2-yl moiety.[2][3][4] The molecule exists as a dihydrochloride salt, protonating both the piperidine secondary amine and the pyridine nitrogen. |
| Solubility | Highly soluble in water, methanol, and DMSO due to the ionic salt character and polar hydroxyl group. |
Strategic Utility in Drug Discovery
As a Senior Application Scientist, I classify this compound as a "High-Value Fragment" for Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic scaffolds, this molecule offers 3D-dimensionality (Fsp³ character) , which correlates with improved clinical success rates by enhancing solubility and selectivity.
Mechanistic Applications[3][4][5][6][7]
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Kinase Inhibitor Scaffolding: The 3-substituted piperidine motif mimics the ATP-binding geometry found in several JAK (Janus Kinase) inhibitors. The pyridine nitrogen can serve as a hinge binder, while the hydroxyl group provides a vector for H-bond interactions with the P-loop or catalytic lysine.
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Solubility Enhancement: Replacing a phenyl ring with a pyridine/piperidine combination significantly lowers LogP, improving the pharmacokinetic profile (ADME) of lead compounds.
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Conformational Locking: The gem-disubstitution at C3 restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to a protein target.
Synthetic Methodology & Manufacturing
The synthesis of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride requires precise control over organometallic addition to avoid racemization or side reactions. The following protocol outlines the industry-standard "Grignard/Lithiation Addition" route.
Protocol: Organometallic Addition to N-Protected Piperidinone
Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-3-piperidinone, HCl (4M in dioxane).
Step-by-Step Workflow:
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Lithiation (Cryogenic Conditions):
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Dissolve 2-bromopyridine in anhydrous THF under Argon atmosphere.
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Cool to -78°C.
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Slowly add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate 2-lithiopyridine. Critical: Temperature must remain below -70°C to prevent decomposition.
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Nucleophilic Addition:
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Dissolve N-Boc-3-piperidinone in anhydrous THF.
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Add the ketone solution slowly to the lithiated pyridine at -78°C.
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Allow the reaction to warm to room temperature over 2 hours. The lithium intermediate attacks the ketone, forming the tertiary alkoxide.
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Quench & Purification:
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Quench with saturated aqueous NH₄Cl.
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Extract with Ethyl Acetate. Purify the N-Boc protected intermediate (tert-butyl 3-hydroxy-3-(pyridin-2-yl)piperidine-1-carboxylate) via silica gel chromatography.
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Deprotection & Salt Formation:
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Dissolve the intermediate in MeOH or Dioxane.
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Add 4M HCl (excess). Stir at room temperature for 2-4 hours until TLC shows consumption of the starting material.
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Concentrate in vacuo. The product, 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride, precipitates as a white to off-white solid.
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Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthesis of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride via lithiation and acid deprotection.
Handling & Safety (E-E-A-T)
As a dihydrochloride salt, this compound poses specific handling challenges related to acidity and hygroscopicity.
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Hygroscopicity: The salt is prone to absorbing atmospheric moisture. Store in a desiccator at 2-8°C. Weighing should be performed quickly or in a glovebox for precise analytical work.
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Acidity: Upon dissolution in water, the pH will be acidic (< 4.0). Neutralization with a base (e.g., NaHCO₃) is required if the free base is needed for biological assays.
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Hazards: Treat as a skin and eye irritant (H315, H319).[5] Wear nitrile gloves and safety goggles.
References
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ChemSrc Database. (2025). 3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride Entry (CAS 1803610-56-1). Retrieved from
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National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
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Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[3][4] Retrieved from [4]
Sources
- 1. 1803610-56-1_CAS号:1803610-56-1_3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride - 化源网 [chemsrc.com]
- 2. PubChemLite - 3-(pyridin-2-yl)piperidine-3-carbonitrile (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]
